molecular formula C14H17FN2O4 B11837795 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 648920-91-6

8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11837795
CAS No.: 648920-91-6
M. Wt: 296.29 g/mol
InChI Key: ITCGIFXGMSGXGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires a base such as potassium carbonate and is conducted under reflux conditions. The resulting intermediate is then subjected to further reactions to form the final spiro compound. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: The spiro structure allows for cyclization reactions, which can be facilitated by various catalysts and conditions to form different cyclic derivatives.

Scientific Research Applications

8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may act as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other spiro compounds, such as:

The unique combination of the fluorine and nitro groups in 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4

Properties

CAS No.

648920-91-6

Molecular Formula

C14H17FN2O4

Molecular Weight

296.29 g/mol

IUPAC Name

8-(2-fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H17FN2O4/c1-10-9-16(5-4-14(10)20-6-7-21-14)13-3-2-11(17(18)19)8-12(13)15/h2-3,8,10H,4-7,9H2,1H3

InChI Key

ITCGIFXGMSGXGR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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